molecular formula C19H27N3O3 B5359142 (3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid

(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B5359142
M. Wt: 345.4 g/mol
InChI Key: WYXPKYZGBOLEID-SJORKVTESA-N
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Description

(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a piperazine moiety

Properties

IUPAC Name

(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-20-7-9-22(10-8-20)18(23)16-11-17(19(24)25)14-21(13-16)12-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,24,25)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXPKYZGBOLEID-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CC(CN(C2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@@H]2C[C@@H](CN(C2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction often employs transition-metal catalysts such as cobalt, nickel, iridium, or rhodium, in combination with chiral ligands to achieve high enantio- and diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the molecule, with common reagents including halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific conditions, such as controlled temperatures, solvents, and catalysts, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects . These interactions can modulate signaling pathways, alter gene expression, or inhibit enzyme activity, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-1-benzyl-5-(4-methylpiperazine-1-carbonyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.

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